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4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like ethanol, followed by heating under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pyrazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid
- 1-(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-piperidine
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine
Uniqueness
4-(1,5-dimethyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry .
Biological Activity
4-(1,5-Dimethyl-1H-pyrazol-4-yl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a piperidine ring with a dimethyl-substituted pyrazole moiety. This combination is believed to enhance its biological activity, making it a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular structure of this compound consists of:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Pyrazole Ring : A five-membered ring featuring two nitrogen atoms and three carbon atoms.
This structural arrangement is crucial for its biological interactions and activities.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The pyrazole ring is known to modulate the activity of specific targets, potentially inhibiting or enhancing their functions. The piperidine component may increase binding affinity and selectivity for these targets, although detailed studies are required to fully elucidate these mechanisms.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.
Compound | MIC (μg/mL) | Activity |
---|---|---|
7b | 0.22 | Antibacterial |
10 | 0.25 | Antifungal |
Anticancer Activity
The pyrazole moiety is recognized for its anticancer potential. Compounds containing this structure have shown efficacy against various cancer cell lines:
- In Vitro Studies : Compounds demonstrated antiproliferative effects on lung cancer (A549), colorectal cancer (HT-29), and breast cancer (MDA-MB-231) cells.
Cancer Type | Compound Tested | Result |
---|---|---|
Lung Cancer | Pyrazole Derivative | Significant inhibition |
Colorectal Cancer | Pyrazole Derivative | Significant inhibition |
Breast Cancer | Pyrazole Derivative | Significant inhibition |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial effects of several pyrazole derivatives, including this compound. The results indicated strong inhibitory effects against both bacterial and fungal strains, with a focus on biofilm formation inhibition .
- Anticancer Research : In another study, the compound was tested against multiple cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis in targeted cells .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-10(7-12-13(8)2)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3 |
InChI Key |
AMAMXXNMKFISNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2CCNCC2 |
Origin of Product |
United States |
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